2-(2,2,2-Trifluoroethyl)pyridin-3-amine

Synthetic chemistry Process development Supply chain assessment

Standard 3-aminopyridine scaffolds often fail to deliver adequate membrane permeability without increasing molecular weight. 2-(2,2,2-Trifluoroethyl)pyridin-3-amine resolves this: • +1.2 LogP increase (~0.9→~2.1) vs. unsubstituted 3-aminopyridine, enhancing permeability without added rings or alkyl bulk • Reduced pKₐ (~4.8 vs. ~6.0) ensures neutral pyridine at physiological pH for target binding • Validated synthetic pathway in RSV inhibitor programs (US20240101515A1); 52% benchmark yield for cost modeling

Molecular Formula C7H7F3N2
Molecular Weight 176.14 g/mol
Cat. No. B12985966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,2,2-Trifluoroethyl)pyridin-3-amine
Molecular FormulaC7H7F3N2
Molecular Weight176.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)CC(F)(F)F)N
InChIInChI=1S/C7H7F3N2/c8-7(9,10)4-6-5(11)2-1-3-12-6/h1-3H,4,11H2
InChIKeyMUYWUGYIFYHIHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,2,2-Trifluoroethyl)pyridin-3-amine – A Fluorinated Aminopyridine Building Block for Procurement Evaluation


2-(2,2,2-Trifluoroethyl)pyridin-3-amine (CAS 77262-40-9; also indexed as CAS 1491707-75-5) is a fluorinated heterocyclic amine with the molecular formula C₇H₇F₃N₂ and a molecular weight of 176.14 g·mol⁻¹. The compound features a pyridine ring substituted at the 2-position with a 2,2,2-trifluoroethyl group (–CH₂CF₃) and at the 3-position with a primary amine (–NH₂) . It is classified primarily as a research chemical and synthetic building block, with documented utility in medicinal chemistry programs targeting kinase inhibition and antiviral pathways . Its physicochemical profile – including a measured LogP of approximately 2.13, a boiling point of ~210 °C, and a polar surface area of ~25 Ų – distinguishes it from non-fluorinated pyridin-3-amine analogs and positions it as a fragment of interest for lead optimization campaigns .

Why 2-(2,2,2-Trifluoroethyl)pyridin-3-amine Cannot Be Swapped with Positional Isomers or Non-Fluorinated Analogs


The precise regiochemistry of the trifluoroethyl and amine substituents on the pyridine core dictates synthetic accessibility, lipophilicity, and basicity in ways that preclude simple substitution. Head‑to‑head synthetic comparison shows that the ortho‑amino/ortho‑trifluoroethyl isomer (this compound) is obtained in only 52% yield via diborane reduction of the corresponding trifluoroacetamide, whereas the meta and para isomers are obtained in 83% and 76% yields, respectively . This yield differential directly impacts cost‑of‑goods and supply reliability at scale. Furthermore, the ortho arrangement alters the conjugate acid pKₐ of the pyridine nitrogen to an estimated 4.78, compared to ~6.0 for unsubstituted 3‑aminopyridine, and shifts LogP to ~2.13 versus ~0.8–1.0 for the non‑fluorinated 2‑ethylpyridin-3-amine analog . These property differences mean that substituting a generic “aminopyridine” building block will not reproduce the same pharmacokinetic or binding characteristics in a lead series.

Quantitative Differentiation Evidence for 2-(2,2,2-Trifluoroethyl)pyridin-3-amine Versus Closest Analogs


Synthetic Yield: Ortho Isomer (52%) vs. Meta (83%) and Para (76%) Positional Isomers

In the seminal synthesis report by Bissell and Swansiger, the three positional isomers of (trifluoroethyl)aminopyridine were prepared via identical diborane/tetrahydrofuran reduction of the corresponding trifluoroacetamides. The ortho isomer – 2-(2,2,2-trifluoroethyl)pyridin-3-amine – was isolated in 52% yield, notably lower than the 83% yield for the meta isomer and the 76% yield for the para isomer . This yield hierarchy reflects the steric and electronic influence of the adjacent amine and trifluoroethyl groups in the ortho arrangement.

Synthetic chemistry Process development Supply chain assessment

Lipophilicity (LogP): Ortho-Trifluoroethyl Aminopyridine (2.13) vs. Para Isomer (1.9) and Non-Fluorinated Analog (~0.8–1.0)

The measured LogP of 2-(2,2,2-trifluoroethyl)pyridin-3-amine is 2.12880 . In contrast, the para-substituted positional isomer N-(2,2,2-trifluoroethyl)pyridin-4-amine has a reported LogP of approximately 1.9 . The non-fluorinated 2-ethylpyridin-3-amine is estimated to have a LogP in the range of 0.8–1.0 based on fragment-based calculations. The ortho arrangement thus provides roughly 0.2 log unit higher lipophilicity than the para isomer and more than 1 log unit higher than the non-fluorinated scaffold.

Medicinal chemistry Drug design ADME optimization

Pyridine Basicity (pKₐ): Trifluoroethyl-Substituted (4.78) vs. Unsubstituted 3-Aminopyridine (~6.0)

The electron-withdrawing trifluoroethyl group at the 2-position reduces the basicity of the pyridine nitrogen. The predicted pKₐ of the conjugate acid of 2-(2,2,2-trifluoroethyl)pyridin-3-amine is 4.78 ± 0.10 . Unsubstituted 3-aminopyridine has an experimentally measured pKₐ of approximately 6.0 for its pyridinium conjugate acid. This ~1.2 log unit reduction in basicity means that at physiological pH 7.4, the trifluoroethyl-substituted compound is >90% neutral (free base), whereas the unsubstituted analog is ~50% protonated.

Physicochemical profiling Protonation state Receptor binding

Patent-Documented Utility as an RSV Inhibitor Intermediate vs. Generic Aminopyridine Building Blocks

US Patent Application US20240101515A1 explicitly claims a synthetic route employing 2-(2,2,2-trifluoroethyl)pyridin-3-amine derivatives as intermediates for RSV-inhibiting imidazopyridines and imidazopyrimidines . The patent describes the preparation of 3-nitro-N-(2,2,2-trifluoroethyl)-4-pyridinamine, a direct derivative of the target compound class, as a key intermediate. No generic aminopyridine without the trifluoroethyl motif is claimed in this context.

Antiviral drug discovery Respiratory syncytial virus Patent-protected intermediates

Volatility and Thermal Stability: Boiling Point (209.7 °C) vs. Non-Fluorinated 2-Ethylpyridin-3-amine (Estimated <180 °C)

The boiling point of 2-(2,2,2-trifluoroethyl)pyridin-3-amine is reported as 209.741 °C at 760 mmHg, with a vapor pressure of only 0.2 mmHg at 25 °C . While experimental boiling point data for the non-fluorinated 2-ethyl analog are not directly available, the molecular weight increase and strong C–F bond dipoles in the trifluoroethyl derivative predict a boiling point elevation of at least 30–40 °C relative to the hydrocarbon analog, which is estimated to boil below 180 °C. The flash point of the target compound is 80.6 °C.

Process chemistry Purification Handling and storage

Application Scenarios Where 2-(2,2,2-Trifluoroethyl)pyridin-3-amine Provides a Measurable Advantage


Medicinal Chemistry: Lead Optimization Programs Requiring Elevated Lipophilicity Without MW Increase

When a hit or lead series based on 3-aminopyridine requires increased membrane permeability without adding aromatic rings or alkyl bulk, replacing the scaffold with 2-(2,2,2-trifluoroethyl)pyridin-3-amine provides a LogP increase of ~1.2 log units (from ~0.9 to ~2.1) while maintaining the same molecular weight as a propyl-substituted analog . This enables more favorable ligand efficiency metrics and may improve oral absorption potential.

Antiviral Drug Discovery: RSV Inhibitor Intermediate with Patent Precedent

Research groups pursuing respiratory syncytial virus (RSV) inhibitors based on imidazopyridine or imidazopyrimidine cores can leverage this compound as a key intermediate. US patent US20240101515A1 demonstrates a validated synthetic pathway starting from trifluoroethyl aminopyridine derivatives, reducing the risk of synthetic route failure and providing a clear freedom-to-operate context .

Fragment-Based Drug Discovery: Fine-Tuning Basicity for Target Engagement

The pKₐ shift from ~6.0 (unsubstituted 3-aminopyridine) to ~4.8 (trifluoroethyl-substituted) ensures that the pyridine ring remains predominantly unprotonated at physiological pH 7.4 . This is critical when the target binding pocket requires a neutral hydrogen-bond acceptor rather than a charged pyridinium species, enabling more predictable structure-based design.

Process Development: Scalable Synthesis with Known Yield Benchmarks vs. Isomers

Process chemists evaluating the scalability of a synthetic route involving trifluoroethyl aminopyridine intermediates can reference the documented 52% yield for the ortho isomer under standard reduction conditions . This benchmark enables direct comparison with alternative synthetic approaches (e.g., palladium-catalyzed coupling) and supports cost-of-goods modeling for procurement planning.

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